Ammonium pyrosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

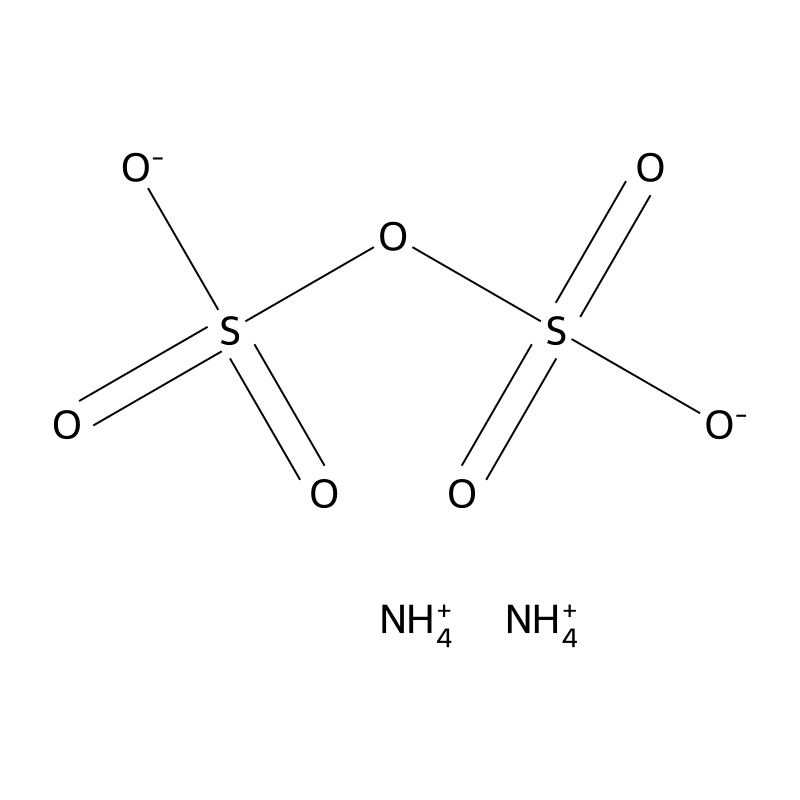

Ammonium pyrosulfate, also known as disulfate or pyrosulfate, is an inorganic compound with the molecular formula . This compound appears as a white crystalline solid and is highly soluble in water. Ammonium pyrosulfate is recognized for its strong oxidizing properties, making it useful in various chemical applications. The molecular structure consists of two corner-sharing sulfate tetrahedra, linked by a bridging oxygen atom, with sulfur atoms exhibiting an oxidation state of +6.

- Oxidation: It acts as a potent oxidizing agent, facilitating the transformation of various substrates. For example, it can oxidize sulfides to sulfoxides or sulfones.

- Decomposition: Upon heating, ammonium pyrosulfate decomposes to yield ammonium sulfate and sulfur trioxide, which can further react with water to form sulfuric acid.

- Formation of Radicals: In aqueous solutions, it can generate sulfate radicals, which are highly reactive and can initiate polymerization processes .

The biological activity of ammonium pyrosulfate has been studied primarily in the context of its safety and potential health impacts. It can cause respiratory issues upon inhalation, particularly in occupational settings such as hairdressing where it is used in bleaching formulations. The compound may irritate the skin and eyes and has been associated with asthmatic effects due to its oxidative action on biological molecules like cysteine and methionine residues .

Ammonium pyrosulfate can be synthesized through several methods:

- Decomposition of Ammonium Sulfate: This method involves heating ammonium sulfate to produce ammonium pyrosulfate along with other byproducts.

- Activation of Dimethyl Sulfoxide: Ammonium pyrosulfate can also be formed by the activation of dimethyl sulfoxide using ammonium persulfate.

- Electrolysis: Another method involves the electrolysis of concentrated solutions containing ammonium sulfate or ammonium bisulfate in sulfuric acid, although this is more commonly associated with the production of ammonium persulfate .

Ammonium pyrosulfate finds applications across various fields:

- Polymer Chemistry: It serves as a radical initiator in the polymerization of alkenes, contributing to the production of materials like polystyrene and polyacrylamide.

- Etching Agent: It is used as an etchant in printed circuit board manufacturing due to its ability to oxidize metals effectively.

- Bleaching Agent: In cosmetics, it acts as a bleaching agent for hair treatments.

- Analytical Chemistry: Its strong oxidizing properties make it useful in various analytical procedures for determining the presence of reducing agents .

Studies on the interactions of ammonium pyrosulfate primarily focus on its reactivity with other chemical compounds. It reacts vigorously with reducing agents such as powdered aluminum and iron, leading to violent exothermic reactions. Additionally, it has been shown to interact negatively with organic materials and strong acids, necessitating careful handling during storage and use .

Similar Compounds

Ammonium pyrosulfate shares similarities with several other compounds that exhibit similar properties. Here are some notable comparisons:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Ammonium Persulfate | Strong oxidizing agent; used in polymerization | |

| Potassium Persulfate | Similar applications as ammonium persulfate; used in cosmetics and etching | |

| Sodium Persulfate | Commonly used in cleaning products and as an oxidant in organic synthesis | |

| Ammonium Peroxydisulfate | Oxidant used in organic chemistry; generates radicals similar to ammonium pyrosulfate |

Uniqueness of Ammonium Pyrosulfate

While sharing similar properties with these compounds, ammonium pyrosulfate's unique structural characteristics and specific reactivity profiles set it apart. Its ability to generate radicals from its sulfate groups allows for diverse applications in both industrial and laboratory settings.